molecular formula C53H57KN4O8S2 B1193671 Sulfo-Cyanine5 DBCO

Sulfo-Cyanine5 DBCO

Cat. No.: B1193671
M. Wt: 981.28
InChI Key: CIWJZTXKADKPKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Definition and Structural Characteristics

This compound (dibenzocyclooctyne) is a water-soluble fluorophore derivative designed for bioorthogonal labeling. Its molecular formula, C~53~H~57~N~4~KO~8~S , corresponds to a molecular weight of 981.27 g/mol . The structure integrates three key components:

  • Cyanine5 backbone : A polymethine chain responsible for absorption at 646 nm and emission at 662 nm , with a high extinction coefficient (ε = 271,000 L·mol⁻¹·cm⁻¹ ) and quantum yield (0.28 ) .
  • Sulfonic acid groups : Enhance hydrophilicity, enabling solubility in aqueous media (>1 mg/mL in water) .
  • DBCO moiety : A strained cyclooctyne ring that facilitates copper-free [3+2] azide-alkyne cycloaddition (SPAAC) with rate constants up to 0.31 M⁻¹s⁻¹ .

The DBCO component features two fused benzene rings, increasing ring strain to 18–21 kcal/mol , which accelerates reactivity with azides while maintaining stability under physiological conditions .

Historical Development and Discovery

The compound’s development stems from two intersecting scientific trajectories:

  • Cyanine dye evolution : Initially synthesized in the 19th century for photographic emulsions, cyanines gained prominence in the 1970s when Alan Waggoner optimized their photostability for biological imaging . Cyanine5, introduced in the 1990s, became a staple for red-channel fluorescence due to its >250,000 cm⁻¹M⁻¹ extinction coefficient .
  • Click chemistry breakthroughs : The 2001 discovery of strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi et al. enabled copper-free bioconjugation . Early cyclooctynes like difluorooctyne (DIFO) suffered from poor solubility, prompting the integration of sulfonate groups into cyanine scaffolds by Lumiprobe GmbH and others circa 2015 .

This compound emerged as a synergistic solution, marrying the optical performance of cyanines with the bioorthogonality of DBCO .

Significance in Modern Bioconjugation Technologies

This compound addresses critical limitations in biomolecule labeling:

Feature Advantage
Copper-free reactivity Eliminates cytotoxicity in live-cell imaging
Aqueous solubility Enables direct labeling in physiological buffers without organic cosolvents
Near-infrared compatibility Minimizes autofluorescence in tissue imaging (emission >650 nm)

Applications span:

  • Multiplexed protein tracking : Simultaneous labeling of azide-tagged proteins via SPAAC and tetrazine ligation .
  • In vivo imaging : Real-time visualization of tumor margins using DBCO-conjugated antibodies .
  • Super-resolution microscopy : STORM imaging exploits Cy5’s reversible blinking under thiol-containing buffers .

Recent studies demonstrate its utility in modular probe assembly, such as PSMA-targeted radiopharmaceuticals for prostate cancer detection . Compared to conventional NHS ester dyes, this compound reduces nonspecific binding by ≥40% in serum-rich media due to its charged sulfonate groups .

Properties

Molecular Formula

C53H57KN4O8S2

Molecular Weight

981.28

IUPAC Name

N/A

InChI

InChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1

InChI Key

CIWJZTXKADKPKJ-UHFFFAOYSA-M

SMILES

CC(C1=CC(S(=O)([O-])=O)=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=[N+](CCCCCC(NCCCCCC(N4C5=CC=CC=C5C#CC6=C(C=CC=C6)C4)=O)=O)C7=CC=C(S(=O)([O-])=O)C=C7C3(C)C.[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Bioconjugation :
    • Sulfo-Cyanine5 DBCO is extensively used for labeling proteins, antibodies, and nucleic acids. Its ability to form stable covalent bonds with azides makes it ideal for creating targeted therapeutics and diagnostic tools .
  • Fluorescence Microscopy :
    • The dye's bright and stable fluorescence allows researchers to visualize and track biomolecules in live cells using fluorescence microscopy. This capability is crucial for studying cellular processes and interactions .
  • Flow Cytometry :
    • This compound is employed in flow cytometry to analyze cell populations based on the fluorescent labeling of specific biomolecules. This technique provides quantitative data on cell characteristics and behaviors .
  • Metabolic Labeling :
    • In studies involving metabolic tagging, cells can be treated with azido-containing compounds (e.g., azidoacetylmannosamine) followed by incubation with this compound. This method enhances fluorescence intensity, allowing for effective tracking of cellular uptake and interactions .
  • Extracellular Vesicle Research :
    • The compound is used to label extracellular vesicles (EVs), enabling researchers to study their role in intercellular communication and disease progression. The ability to track EVs in vivo provides insights into their biological functions and therapeutic potentials .

Case Studies

  • Dual Site-Selective Presentation of Functional Handles on Protein Capsids :
    • In a study involving engineered protein capsids, this compound was utilized to achieve efficient conjugation, demonstrating a tenfold increase in labeling efficiency compared to native capsids .
  • Tracking Metabolically Labeled Cells :
    • Research showed that cells treated with azidoacetylmannosamine followed by this compound exhibited significant increases in fluorescence intensity, confirming successful metabolic labeling and enabling detailed analysis of cellular behavior .
  • In Vivo Imaging of Extracellular Vesicles :
    • A study tracked Cy5-conjugated extracellular vesicles in vivo, revealing their uptake by dendritic cells and macrophages, thereby highlighting the potential of this compound in immunological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescence Properties

Compound Excitation (nm) Emission (nm) Extinction Coefficient (M⁻¹ cm⁻¹) Key Advantage
Sulfo-Cyanine5 DBCO 647 655 250,000 Deep tissue imaging, high brightness
Cyanine5 DBCO ~649 ~670 ~250,000 Similar fluorescence but lower water solubility
Sulfo-Cyanine3.5 DBCO ~590 ~610 ~150,000 Shorter wavelengths for superficial imaging
Sulfo-Cyanine7 DBCO ~750 ~773 ~200,000 Longer wavelengths for reduced tissue autofluorescence

Key Insight : this compound balances tissue penetration and brightness, outperforming shorter-wavelength dyes (e.g., Cy3.5) in deep imaging and avoiding the higher scattering/absorption of Cy7 in dense tissues .

Solubility and Biocompatibility

  • This compound : Sulfonate groups confer excellent water solubility (>10 mg/mL in PBS), critical for biological applications without perturbing biomolecular function .
  • Cyanine5 DBCO (non-sulfo): Requires organic solvents (e.g., DMSO) for dissolution, limiting compatibility with sensitive biological systems .
  • DBCO-Cyanine5.5 Maleimide : Combines DBCO with a thiol-reactive maleimide group; however, maleimide’s pH sensitivity and slower kinetics make it less versatile than azide-DBCO systems .

Key Insight : The sulfo group in this compound minimizes aggregation and improves cytocompatibility compared to hydrophobic analogs .

Reaction Kinetics and Efficiency

  • SPAAC Rate : DBCO reacts with azides at rates up to 1.0 M⁻¹s⁻¹ , enabling fast labeling under physiological conditions .
  • Competitors :
    • Tetrazine-transcyclooctene (TCO) : Faster kinetics (~10⁴ M⁻¹s⁻¹) but requires UV light for activation, risking phototoxicity .
    • Azide-Alkyne (CuAAC) : Requires toxic copper catalysts, unsuitable for live-cell applications .

Key Insight : this compound achieves a balance between speed and biocompatibility, outperforming CuAAC and avoiding TCO’s phototoxicity .

Functional Versatility

  • This compound: Compatible with azide-functionalized dyes, radiotracers (e.g., NOTA for ⁶⁴Cu labeling), and nanoparticles .
  • DBCO-Disulfo-Cy5 : Similar water solubility but lacks the cyanine5’s near-infrared range, limiting in vivo utility .
  • DBCO-PEG Conjugates : Used for hydrogel crosslinking but lack fluorescence, restricting tracking capabilities .

Key Insight: this compound’s dual functionality (fluorescence + click chemistry) supports multimodal imaging and labeling, unlike non-fluorescent DBCO derivatives .

Research Case Studies

  • Exosome Labeling : this compound achieved >90% labeling efficiency of azide-modified exosomes, enabling real-time tracking in pancreatic cancer models .
  • RNA Dual Labeling : Used with Cy3-EDA for 5′,3′-dual RNA labeling, demonstrating superior stability over maleimide-based probes .
  • In Vivo Imaging: Generated high-resolution tumor images in mice, outperforming Cy5.5 in signal-to-noise ratio due to reduced tissue scattering .

Preparation Methods

Step 1: Activation of DBCO-amine

DBCO-amine is reacted with disuccinimidyl carbonate (DSC) in dimethylformamide (DMF) containing triethylamine (TEA). This forms a DBCO-NHS intermediate, enabling amine-reactive coupling.

Step 2: Conjugation to sulfo-Cyanine5

The sulfo-Cyanine5 dye, pre-functionalized with an amine group, reacts with DBCO-NHS at room temperature. TCI America ’s product data confirms a molecular weight of 915.13 g/mol for the final compound, consistent with a single DBCO addition.

Critical parameters :

  • Molar ratio : A 1.2:1 excess of DBCO-NHS ensures complete dye functionalization.

  • Solvent system : DMF or DMSO maintains reagent solubility, while TEA neutralizes HCl byproducts.

  • Reaction time : 12–24 hours under inert atmosphere prevents oxidation.

Modular Synthesis Approaches for Heterobifunctional Derivatives

Recent advancements from ACS Publications demonstrate a modular strategy to synthesize heterobifunctional this compound derivatives:

  • Core dye synthesis : The cyanine5 backbone is constructed without sulfonate or DBCO groups to avoid side reactions.

  • Sequential functionalization :

    • Sulfonation : Introduced via nucleophilic aromatic substitution using sodium sulfite.

    • DBCO addition : Achieved through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO-azide under mild conditions.

  • Late-stage purification : Crude products are purified via reversed-phase HPLC, leveraging solubility differences between intermediates and the final product.

This approach minimizes functional group degradation and achieves yields >70%, as validated by NMR and mass spectrometry.

Purification and Quality Control

Chromatographic Purification

  • HPLC conditions :

    • Column : C18, 5 μm, 250 × 4.6 mm

    • Mobile phase : Gradient from 5% to 95% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 40 minutes.

    • Detection : Absorbance at 646 nm (λ_max of sulfo-Cyanine5).

  • Yield : 60–80% after lyophilization, with purity >95% confirmed by analytical HPLC.

Spectroscopic Characterization

ParameterValueSource
λ_absorption (nm)646
λ_emission (nm)662
Extinction coefficient271,000 L·mol⁻¹·cm⁻¹
Quantum yield0.28

FT-IR and 1H^1\text{H}-NMR validate DBCO incorporation:

  • FT-IR : Peaks at 2110 cm⁻¹ (alkyne stretch) and 1180 cm⁻¹ (sulfonate S=O).

  • NMR : Cyclooctyne protons resonate at δ 1.58–2.01 ppm.

Scalability and Industrial Production

Commercial manufacturers employ kilogram-scale batches using continuous flow reactors. Lumiprobe ’s process highlights:

  • Cost efficiency : Bulk pricing decreases from $125/mg (1 mg) to $19.90/mg (100 mg).

  • Storage : Lyophilized powder stored at -20°C under argon retains stability for 12 months.

Challenges and Optimization Strategies

Byproduct Formation

  • Unreacted DBCO : Removed via size-exclusion chromatography.

  • Di-conjugated species : Controlled by stoichiometric DBCO-NHS ratios.

Solubility Management

  • Aqueous systems : this compound dissolves at >10 mg/mL in water, but DMSO co-solvents (≤10%) prevent aggregation in hydrophobic reactions .

Q & A

Basic Research Questions

Q. What are the key advantages of Sulfo-Cyanine5 DBCO over non-sulfonated Cyanine5 derivatives in live-cell imaging?

  • This compound’s sulfonate groups enhance water solubility, reducing aggregation and nonspecific binding in aqueous environments. This allows for direct use in physiological buffers without organic solvents, minimizing cytotoxicity. Additionally, the negative charge improves biocompatibility, critical for live-cell tracking applications .

Q. How should this compound be stored to maintain reactivity for click chemistry applications?

  • Store lyophilized powder at ≤-20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles by aliquoting reconstituted solutions. For short-term use (≤1 week), dissolved samples can be kept at 4°C in the dark. Confirm reactivity after prolonged storage by testing with azide-functionalized control molecules (e.g., azide-PEG) .

Q. What experimental parameters influence the efficiency of DBCO-azide click chemistry in biomolecule labeling?

  • Reaction efficiency depends on:

  • pH : Optimal at 7.0–8.5 to balance azide reactivity and biomolecule stability.
  • Temperature : 25–37°C for 1–4 hours, with longer incubations at lower temperatures to minimize protein denaturation.
  • Molar ratio : A 1.2–2.0× molar excess of this compound over azide-functionalized targets ensures complete conjugation. Monitor unreacted DBCO via absorbance at 649 nm .

Q. How can researchers quantify the degree of DBCO incorporation into proteins or nucleic acids?

  • Use UV-Vis spectroscopy (235–400 nm) to measure absorbance peaks:

  • DBCO : ε~250,000 M⁻¹cm⁻¹ at 649 nm.
  • Protein : Calculate concentration via Bradford assay or ε~43,824 M⁻¹cm⁻¹ at 280 nm (for IgG).
  • Subtract protein contribution at 649 nm using correction factors (e.g., IgG: A649/A280 ~0.08). Adjust for overlap using reference spectra of unconjugated protein .

Advanced Research Questions

Q. How can researchers optimize this compound labeling for low-abundance targets in complex biological matrices?

  • Implement a two-step purification strategy:

Pre-clear samples using size-exclusion chromatography to remove free DBCO or azides.

Use streptavidin-biotin affinity pull-down (if biotinylated reagents are integrated) to isolate labeled complexes.

  • Enhance signal-to-noise ratios by pairing with time-gated fluorescence detection to suppress autofluorescence .

Q. What strategies mitigate contradictory data when combining this compound with metabolic labeling techniques (e.g., BONCAT)?

  • Control experiments :

  • Validate click chemistry specificity using azide-free controls.
  • Confirm orthogonal labeling efficiency by testing DBCO and metabolic tags (e.g., L-AHA) separately.
    • Synchronization : Stagger labeling timelines to avoid competition between DBCO-azide and copper-catalyzed reactions. Use SILAC or 15N metabolic labeling for MS-based validation of co-labeled proteomes .

Q. How can this compound be integrated with CRISPR-based genomic editing for dual-fluorescence tracking of DNA repair dynamics?

  • Design sgRNAs tagged with azide-modified nucleotides (e.g., azide-dUTP). Post-editing, apply this compound for click chemistry-based labeling. Co-stain with Cy3-labeled repair proteins (e.g., RAD51) and use spectral unmixing to resolve overlapping signals. Validate colocalization via FRET or fluorescence lifetime imaging .

Q. What analytical approaches address non-specific binding of this compound in extracellular vesicle (EV) labeling workflows?

  • Pre-treat EVs with blocking agents (e.g., BSA or heparin) to occupy surface charge interactions.
  • Compare labeling efficiency in EVs derived from azide-treated vs. untreated parent cells to distinguish membrane-embedded vs. passively adsorbed DBCO .

Q. How should researchers assess long-term stability of DBCO conjugates under varying pH and redox conditions?

  • Perform accelerated aging studies:

  • pH stability : Incubate conjugates in buffers ranging from pH 5.0–9.0 and measure fluorescence retention over 72 hours.
  • Redox stability : Treat with 1–10 mM glutathione or H₂O₂ and monitor DBCO reactivity via azide-fluorescein quenching assays.
    • Use circular dichroism (CD) or dynamic light scattering (DLS) to correlate stability with structural integrity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sulfo-Cyanine5 DBCO
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Sulfo-Cyanine5 DBCO

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